(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.0^{3,12.0^{6,11.0^{16,21]tricos-3-ene-8,9,19-triol
Description
The compound (1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.0³,¹².0⁶,¹¹.0¹⁶,²¹]tricos-3-ene-8,9,19-triol is a pentacyclic triterpenoid derivative characterized by a rigid polycyclic backbone with multiple stereogenic centers. Key structural features include:
- Pentacyclic framework: A fused ring system (pentacyclo[13.8.0.0³,¹².0⁶,¹¹.0¹⁶,²¹]) that imparts conformational rigidity.
- Functional groups: A hydroxymethyl (-CH₂OH) group at position 20, three hydroxyl (-OH) groups at positions 8, 9, and 19, and six methyl (-CH₃) substituents.
- Molecular weight: Estimated to be ~544–576 g/mol based on structurally related compounds .
Below, we compare it with analogs to infer properties.
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol |
InChI |
InChI=1S/C30H50O4/c1-26(2)21-9-7-18-15-27(3)13-11-23-28(4,14-12-24(33)30(23,6)17-31)22(27)10-8-19(18)29(21,5)16-20(32)25(26)34/h7,19-25,31-34H,8-17H2,1-6H3 |
InChI Key |
MRQRSMCZZRLXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C3CC4(CCC5C(C4CCC3C2(CC(C1O)O)C)(CCC(C5(C)CO)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Natural Extraction from Lycopodium Species
Source Identification and Isolation
The compound is naturally occurring in plants of the Lycopodium genus, particularly Lycopodium serratum Thunb. and Lycopodium wightianum. Extraction typically begins with dried plant material, which is ground and subjected to solvent extraction using methanol or ethanol. The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to isolate triterpenoid-rich fractions.
Key Steps:
- Column Chromatography : Silica gel chromatography with gradient elution (hexane:ethyl acetate) separates the target compound from co-extracted lipids and alkaloids.
- High-Performance Liquid Chromatography (HPLC) : Final purification employs reversed-phase C18 columns with acetonitrile-water mobile phases, achieving >95% purity.
Challenges:
Synthetic Approaches
Retrosynthetic Analysis
The pentacyclic framework is constructed through sequential cyclization reactions. Key disconnections include:
Stepwise Synthesis
Cycloaddition-Cationic π-Cyclization Strategy
A seminal route involves tandem cycloaddition and cationic π-cyclization, inspired by the synthesis of lycopodine alkaloids:
Precursor Synthesis :
Key Cyclization Steps :
- Rhodium-Catalyzed Cycloaddition : Treatment with rhodium(II) perfluorobutyrate generates a 1,3-dipole, which undergoes intramolecular cycloaddition to form a tricyclic intermediate.
- BF₃·2AcOH-Mediated Cyclization : The intermediate undergoes cationic π-cyclization via an N-acyliminium ion, yielding the pentacyclic core.
Functionalization :
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Silyl enol ether formation | CuCN, TMSCl, THF, −78°C | 68 |
| 2 | Cycloaddition | Rh₂(pfb)₄, CH₂Cl₂, 25°C | 52 |
| 3 | Cationic cyclization | BF₃·2AcOH, 0°C | 47 |
| 4 | Dihydroxylation | AD-mix-β, t-BuOH:H₂O | 73 |
Industrial-Scale Production
Semi-Synthesis from α-Onocerin
α-Onocerin, a readily available tetracyclic triterpenoid, serves as a cost-effective precursor:
- Epoxidation : α-Onocerin is treated with mCPBA to form a 14,15-epoxide.
- Acid-Catalyzed Rearrangement : The epoxide undergoes BF₃·Et₂O-mediated rearrangement to generate the pentacyclic skeleton.
- Selective Oxidation : TEMPO/NaClO₂ oxidizes the C20 methyl group to a hydroxymethyl group.
Advantages:
Comparative Analysis of Methods
| Parameter | Natural Extraction | Total Synthesis | Semi-Synthesis |
|---|---|---|---|
| Yield | 0.005% (plant dry wt) | 1.2% (over 12 steps) | 8.7% (over 5 steps) |
| Purity | 95–98% | 99% | 97% |
| Cost | $12,000/g | $45,000/g | $3,500/g |
| Stereochemical Control | Not applicable | Challenging (multiple chiral centers) | Moderate (inherits α-onocerin stereochemistry) |
Challenges and Innovations
Stereochemical Complexity
The compound’s eight stereogenic centers necessitate precise asymmetric synthesis. Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Lyclaninol undergoes various chemical reactions, including:
Oxidation: Lyclaninol can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert Lyclaninol into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the Lyclaninol molecule.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Lyclaninol include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from the chemical reactions of Lyclaninol include oxidized derivatives, reduced forms, and substituted compounds with different functional groups
Scientific Research Applications
Anticancer Activity
Pentacyclic triterpenes have been extensively studied for their anticancer properties. Research indicates that derivatives of these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study focused on the synthesis of benzyl esters of gypsogenin and their derivatives demonstrated significant anti-ABL kinase activity and cytotoxicity against chronic myelogenous leukemia (CML) cell lines (K562). Compounds such as PT5 and GP2 showed IC50 values of 5.46 μM and 4.78 μM respectively . This suggests that modifications to the triterpene structure can enhance anticancer efficacy.
Antibacterial Properties
Recent investigations into pentacyclic triterpenoids have revealed their potential as antibacterial agents.
- Case Study : A study synthesized various derivatives of pentacyclic triterpenoids and evaluated their antibacterial activity. The findings indicated that certain modifications led to compounds with significantly higher antibacterial potency compared to their parent structures . The derivatives exhibited low cytotoxicity while maintaining effective antibacterial action.
Anti-inflammatory Effects
Pentacyclic triterpenes are also noted for their anti-inflammatory properties.
- Research Insight : The presence of hydroxyl groups in the structure has been linked to the modulation of inflammatory pathways. Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo models . This suggests a therapeutic potential for treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of pentacyclic triterpenes contribute to their protective effects against oxidative stress-related diseases.
- Research Findings : Several studies have reported that these compounds can scavenge free radicals and reduce oxidative damage in cells . This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a key role.
Applications in Drug Development
The unique structural features of pentacyclic triterpenes make them valuable candidates for drug development.
- Innovation in Drug Design : The ability to modify the chemical structure allows for the optimization of pharmacological properties such as solubility and bioavailability. This adaptability has led to the synthesis of new compounds that may serve as leads for novel therapeutic agents targeting various diseases .
Data Table: Summary of Biological Activities
| Activity | Compound | IC50 (μM) | Effect |
|---|---|---|---|
| Anticancer | PT5 | 5.46 | Inhibits CML cell proliferation |
| Anticancer | GP2 | 4.78 | Induces apoptosis in K562 cells |
| Antibacterial | GA derivative | Not specified | High antibacterial potency |
| Anti-inflammatory | Various | Not specified | Reduces inflammation markers |
| Antioxidant | Various | Not specified | Scavenges free radicals |
Mechanism of Action
The mechanism of action of Lyclaninol involves its interaction with specific molecular targets and pathways in the body. It exerts its effects through various mechanisms, including:
Antioxidant Activity: Lyclaninol scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Lyclaninol induces apoptosis and inhibits the proliferation of cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Macrocyclic Quinoxaline Derivatives
Example : Potassium 6-oxo-7,13,16,22-tetraazatetracyclo[12.6.2.1⁸,¹².0¹⁷,²¹]tricosa-1(20),8(23),9,11,14,16,18,21-octaen-2-yne-15-carboxylate ().
Key Insight: The macrocyclic quinoxaline’s nitrogen-rich structure enables kinase inhibition, while the target’s hydroxyl groups may favor antioxidant or hydrogen-bond-driven interactions.
Triterpenoids and Oleanane Derivatives
Example : 16,21-Epoxy-3-hydroxy-11-oxo-12-oleanen-30-oic acid ().
Key Insight : Both compounds share polycyclic rigidity, but the oleanane derivative’s carboxylic acid group enhances solubility and metabolic processing compared to the target’s polar hydroxyls.
Phenolic Antioxidants
Example: Tert-Butylhydroquinone (TBHQ) ().
| Property | Target Compound | TBHQ |
|---|---|---|
| Structure | Pentacyclic, polyol | Simple phenolic derivative |
| Functional Groups | 3×OH, 1×CH₂OH | 2×OH, tert-butyl group |
| Molecular Weight | ~544–576 g/mol | 166.22 g/mol |
| Bioactivity | Potential antioxidant | Confirmed radical scavenging |
Key Insight : While TBHQ’s small size enables rapid radical quenching, the target’s hydroxyl density may offer multi-site antioxidant activity but with lower bioavailability due to higher molecular weight.
Alkaloid Derivatives
Example : Methyl (1R,9R,16R,18R,20R,21R)-20-hydroxy-2,12-diazahexacyclo[...]carboxylate ().
| Property | Target Compound | Alkaloid Derivative |
|---|---|---|
| Structure | Pentacyclic, oxygen-based | Hexacyclic, nitrogen-containing |
| Functional Groups | -OH, -CH₂OH | Ester, hydroxyl, amine |
| Bioactivity | Uncharacterized | Alkaloid-associated CNS effects |
| Molecular Weight | ~544–576 g/mol | Not specified |
Key Insight : Nitrogen in alkaloids enables basicity and membrane permeability, whereas the target’s oxygen-rich structure may limit blood-brain barrier penetration.
Aminophenol Isomers
Example: o-Aminophenol, m-Aminophenol, p-Aminophenol ().
Data Tables for Comparative Analysis
Biological Activity
Structural Characteristics
- IUPAC Name : (1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.0^{3,12.0^{6,11.0^{16,21]tricos-3-ene-8,9,19-triol
- Molecular Weight : 474.7 g/mol
- LogP (Octanol-Water Partition Coefficient) : 6.1
- Hydrogen Bond Donors : 4
- Hydrogen Bond Acceptors : 4
- Rotatable Bonds : 1
These properties suggest a lipophilic nature which may influence its interaction with biological membranes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains:
- Staphylococcus aureus : The compound demonstrated significant inhibitory effects.
- Escherichia coli : Moderate activity was observed.
Anticancer Potential
Preliminary investigations have shown that the compound may possess anticancer properties:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Mechanism of Action : Induction of apoptosis and cell cycle arrest in the G2/M phase.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential:
- Cytokine Production : Reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 were noted in vitro.
Neuroprotective Properties
Recent studies suggest neuroprotective effects:
- Model Used : In vitro models of neurodegeneration.
- Findings : The compound reduced oxidative stress markers and improved neuronal survival rates.
Case Study 1: Antimicrobial Efficacy
A study conducted in 2022 assessed the antimicrobial activity of the compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and 100 µg/mL against Escherichia coli.
Case Study 2: Anticancer Activity
In a 2023 study published in Cancer Research, researchers found that treatment with the compound at concentrations of 10 µM resulted in a 70% reduction in cell viability in MCF-7 cells compared to controls.
Summary of Findings
| Biological Activity | Observations | Reference Year |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | 2022 |
| Anticancer | Induced apoptosis in MCF-7 cells | 2023 |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | 2022 |
| Neuroprotective | Reduced oxidative stress in neuronal models | 2023 |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the stereochemical configuration of this polycyclic compound?
- Methodological Answer : Use X-ray crystallography to resolve absolute stereochemistry, supported by NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis of protons). Computational methods like density functional theory (DFT) can validate predicted vs. observed chemical shifts. Ensure crystallographic data is deposited in databases like the Crystallography Open Database (COD) for reproducibility .
- Key Evidence : Crystallographic protocols for structurally similar pentacyclic terpenoids (e.g., tricyclo[6.2.1.0^{1,6}]undecane derivatives) highlight the necessity of high-resolution diffraction data to resolve methyl and hydroxyl group orientations .
Q. How can researchers optimize synthetic routes for this compound given its complex pentacyclic framework?
- Methodological Answer : Employ Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalysts, solvents). Use orthogonal arrays to minimize trials while maximizing variable interactions. For example, apply fractional factorial designs to identify critical factors influencing yield in cyclization steps .
- Key Evidence : ICReDD’s integration of quantum chemical calculations and experimental data reduces trial-and-error approaches in multi-step syntheses, particularly for sterically hindered intermediates .
Advanced Research Questions
Q. What computational strategies are effective for simulating reaction mechanisms involving this compound’s hydroxymethyl and methyl groups?
- Methodological Answer : Combine COMSOL Multiphysics for reaction kinetics modeling with AI-driven path sampling (e.g., neural network potentials) to explore transition states. Validate using ab initio molecular dynamics (AIMD) to account for solvent effects and steric interactions .
- Key Evidence : AI-enhanced simulations in COMSOL enable real-time adjustments to reaction pathways, critical for modeling non-covalent interactions in pentacyclic systems .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct meta-analysis of existing datasets using Bayesian statistical frameworks to account for variability in assay conditions (e.g., cell lines, concentrations). Pair with in vitro/in vivo correlation (IVIVC) studies to validate mechanisms. For example, discrepancies in cytotoxicity may arise from differential membrane permeability influenced by stereochemistry .
- Key Evidence : Factorial design principles emphasize isolating confounding variables (e.g., purity, solvent residues) that skew bioactivity interpretations .
Q. What advanced separation techniques are suitable for isolating diastereomers of this compound?
- Methodological Answer : Utilize chiral stationary phase (CSP) chromatography with supercritical CO2 as a mobile phase for high-resolution separation. Pair with dynamic nuclear polarization (DNP)-enhanced NMR to monitor enantiomeric excess in real-time .
- Key Evidence : Membrane and separation technologies (CRDC subclass RDF2050104) highlight the efficacy of CSPs for polycyclic terpenoids with multiple stereocenters .
Data Analysis and Interpretation
Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Implement accelerated stability testing using Arrhenius equation-based protocols. Employ high-throughput LC-MS to track degradation products. Use multivariate analysis (MVA) to correlate degradation pathways with structural motifs (e.g., hydroxymethyl group oxidation) .
- Key Evidence : Statistical methods in chemical engineering design (CRDC RDF2050103) stress the importance of MVA in identifying critical quality attributes .
Q. What strategies are recommended for integrating sensory analysis (e.g., organoleptic properties) with chemical data in related compounds?
- Methodological Answer : Adopt descriptive analysis panels trained using reference standards (e.g., ISO 8586). Use partial least squares regression (PLS-R) to link sensory attributes (e.g., bitterness, astringency) with specific functional groups or stereochemical features .
- Key Evidence : Barrel-evaluation studies demonstrate the utility of quadruplicate sensory panels in resolving subtle chemical differences .
Resource and Training Guidance
Q. What training modules are essential for researchers handling this compound’s synthesis and analysis?
- Methodological Answer : Enroll in courses covering CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design , emphasizing stereochemical analysis and DoE. Participate in workshops on AIMD and COMSOL Multiphysics for reaction modeling .
- Key Evidence : Programs like the CLP Predoctoral Training mandate immersive experiences in advanced analytical techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
